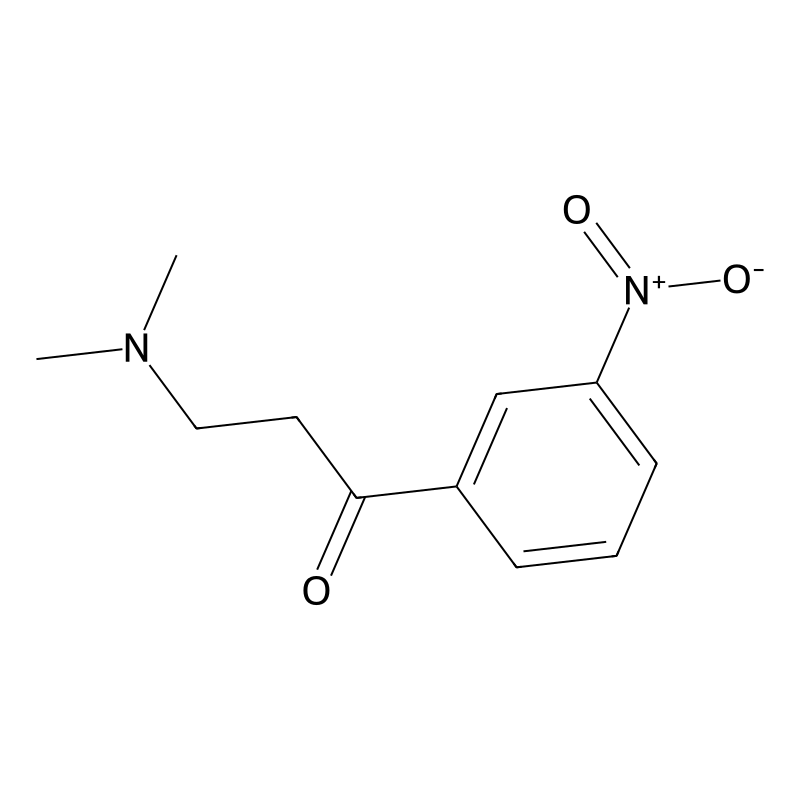

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C11H14N2O3. It is characterized by the presence of a dimethylamino group and a nitrophenyl moiety, which contribute to its unique properties and potential applications. The compound is often encountered in research settings, particularly in studies related to medicinal chemistry and organic synthesis. Its hydrochloride salt form, 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride, has a molecular weight of 258.70 g/mol and is noted for its purity levels, typically around 95% .

Synthesis and Characterization:

DMPP is an organic molecule with the chemical formula C₁₁H₁₄N₂O₃. It can be synthesized through various methods, including the condensation of 3-dimethylaminopropiophenone with 3-nitrobenzaldehyde []. Research has also explored the use of microwave irradiation for efficient DMPP synthesis.

Potential Biological Activities:

Studies have investigated the potential biological activities of DMPP, with a focus on its:

- Antimicrobial properties: DMPP has exhibited antibacterial activity against various gram-positive and gram-negative bacteria [].

- Anticancer properties: DMPP has shown cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to understand the mechanisms of action and potential therapeutic applications.

- Mannich Reaction: This reaction involves the formation of β-amino ketones through the condensation of a ketone, an amine, and formaldehyde. The presence of the dimethylamino group allows for further functionalization and derivatization .

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, which can lead to derivatives with altered biological activity and properties .

- Electrochemical Studies: Research has shown that this compound can interact with DNA, affecting the electrochemical signals associated with guanine oxidation. This suggests potential applications in biosensing and drug design.

Preliminary studies indicate that 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one exhibits various biological activities. It has been evaluated for its potential as an anti-cancer agent, with some studies suggesting it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Additionally, its interaction with DNA highlights its potential as a therapeutic agent in cancer treatment.

Several methods have been developed for synthesizing 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one:

- Mannich Reaction: A common method involves reacting 3-nitroacetophenone with dimethylamine and formaldehyde under acidic conditions to yield the desired product .

- Reductive Amination: This method utilizes nitro compounds that are reduced to amines, followed by methylation to introduce the dimethylamino group. This approach can be performed using catalysts like Raney nickel under hydrogen atmosphere .

- Direct Alkylation: Another synthesis route involves direct alkylation of appropriate starting materials under controlled conditions to form the desired ketone structure.

The compound finds applications in various fields:

- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals, particularly in anti-cancer research.

- Chemical Biology: Employed in studies investigating DNA interactions and potential therapeutic applications.

- Synthetic Organic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Research has highlighted the interaction of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one with biological macromolecules such as DNA. Differential pulse voltammetry studies have shown significant changes in oxidation signals of guanine when exposed to this compound, indicating potential applications in developing biosensors or therapeutics targeting nucleic acids.

Several compounds share structural similarities with 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Dimethylamino)-1-phenylpropan-1-one | C12H17N2O | Lacks nitro group; used in similar biological studies. |

| 3-Nitro-1-phenylpropan-1-one | C11H11N2O3 | Contains only one aromatic ring; different biological activity profile. |

| 4-Dimethylaminobenzaldehyde | C9H11N | Aldehyde functionality; used in dye synthesis and as a reagent. |

The uniqueness of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one lies in its combination of both the dimethylamino and nitrophenyl groups, which enhance its reactivity and potential biological activity compared to other similar compounds.

β-Aminoketone derivatives represent a privileged class of compounds in modern medicinal chemistry, serving as fundamental building blocks for numerous therapeutic agents and exhibiting diverse biological activities. The β-aminoketone moiety, characterized by the presence of an amino group at the β-position relative to a carbonyl functionality, has emerged as a versatile pharmacophore with applications spanning multiple therapeutic areas [1] [2] [3].

Contemporary medicinal chemistry has witnessed extensive utilization of β-aminoketone derivatives in drug discovery programs. These compounds serve as the structural foundation for several clinically approved medications, including tolperisone, a centrally acting muscle relaxant used for treating pathologically elevated skeletal muscle tone, and oxyfedrine, employed in the treatment of coronary heart disease [4] [5]. The fluoroaryl derivative sitagliptin, an antidiabetic agent targeting dipeptidyl peptidase-4, exemplifies the successful application of β-aminoketone chemistry in contemporary drug development [6] [7].

The synthesis of β-aminoketone derivatives typically employs the Mannich reaction, a three-component condensation involving an aldehyde, a ketone, and an amine [8]. This reaction provides access to structurally diverse compounds through the amino alkylation of the α-position of ketones or aldehydes, resulting in β-amino-carbonyl compounds known as Mannich bases. Alternative synthetic approaches include aza-Michael reactions, condensation reactions from propargylic alcohols, reductive hydroamination, and carbonylative coupling methods [2] [3].

The pharmacological significance of β-aminoketone derivatives stems from their ability to interact with diverse biological targets through multiple mechanisms. These compounds can function as enzyme inhibitors, receptor modulators, and ion channel blockers, depending on their specific structural features [9] [10]. The electron-rich amino group and the electrophilic carbonyl functionality provide complementary sites for molecular recognition and binding to biological macromolecules.

Recent advances in β-aminoketone chemistry have focused on developing green synthetic methodologies, including microwave-assisted synthesis and polymer-supported catalysis [11] [12]. These approaches enable rapid access to diverse compound libraries while minimizing environmental impact and improving reaction efficiency. The integration of computational tools in structure-based drug design has further enhanced the rational optimization of β-aminoketone derivatives for specific therapeutic targets [13] [14].

Nitrophenyl Group Modifications and Electronic Effects on Bioactivity

The nitrophenyl group represents a crucial structural element in medicinal chemistry, exerting profound electronic effects that significantly influence bioactivity patterns. The nitro group, characterized by its strong electron-withdrawing properties, fundamentally alters the electronic distribution within aromatic systems, thereby modulating molecular interactions with biological targets [15] [16].

Electronic effects of nitrophenyl substituents manifest through both resonance and inductive mechanisms. The nitro group bears a formal positive charge on nitrogen, creating a powerful electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic attack [16] [17]. This electronic perturbation influences the polarizability, dipole moment, and frontier molecular orbital energies of nitrophenyl-containing compounds, directly impacting their binding affinity and selectivity for biological targets.

Positional isomerism of nitro groups on phenyl rings demonstrates significant effects on bioactivity profiles. Para-nitrophenyl derivatives typically exhibit the strongest electron-withdrawing effects, often correlating with enhanced biological activity [18] [19]. Meta-nitrophenyl compounds show moderate electronic effects while maintaining favorable activity profiles, as observed in various enzyme inhibitors [20]. Ortho-nitrophenyl derivatives may experience additional steric interactions that can either enhance or diminish activity depending on the specific molecular context [21].

The electron-withdrawing nature of nitrophenyl groups facilitates favorable interactions with nucleophilic amino acid residues in protein active sites, including threonine, serine, and glutamine [15]. Computational studies have demonstrated that nitro group substitution enhances the electron-accepting capacity of molecules while decreasing their stability, leading to increased reactivity and potential for covalent or non-covalent binding interactions [18].

Structure-activity relationship studies across multiple compound series have revealed consistent patterns regarding nitrophenyl modifications. Electron-withdrawing substituents, including nitro groups, generally enhance anticancer activity in organometallic complexes [22]. The 3-nitrophenyl substitution in IMPDH inhibitors resulted in improved enzymatic activity compared to unsubstituted analogs [20]. Similarly, 4-nitrophenyl derivatives demonstrated optimal tyrosinase inhibitory activity among various substitution patterns [19].

The redox properties of nitrophenyl groups contribute to their biological activity through multiple mechanisms. Nitro groups can undergo reduction to form reactive intermediates, including nitroso and hydroxylamine species, which may participate in covalent modification of biological targets [23] [15]. This redox chemistry is particularly relevant in antimicrobial and anticancer applications, where the generation of reactive species contributes to therapeutic efficacy.

Comparative Analysis of Bioactive Analogous Compounds in Lead Optimization

Lead optimization represents a critical phase in drug discovery where structure-activity relationships guide the systematic modification of promising compounds to enhance their therapeutic potential. The optimization of β-aminoketone derivatives and related nitrophenyl-containing compounds exemplifies successful strategies for improving potency, selectivity, and pharmacokinetic properties through rational structural modifications [24] [25] [26].

Comparative analysis of bioactive β-aminoketone analogs reveals distinct optimization strategies that have proven successful across multiple therapeutic areas. Tolperisone optimization focused on the essential piperidine ring system, where systematic modifications demonstrated that the six-membered ring was crucial for muscle relaxant activity [9] [10]. The 4-methylphenyl substituent provided optimal electronic properties for sodium and calcium channel modulation, distinguishing tolperisone from conventional local anesthetics through its unique potassium permeability effects [27].

Oxyfedrine development utilized Mannich condensation chemistry to create a β-aminoketone structure with enhanced coronary vasodilating properties . The 3-methoxypropiophenone substituent at the nitrogen atom provided the necessary bulk and electronic properties for partial β-adrenergic receptor agonism. Structural modifications that altered this substitution pattern resulted in significant loss of cardiovascular activity, highlighting the importance of specific electronic and steric requirements.

Sitagliptin represents a paradigmatic example of successful lead optimization in β-aminoketone-based drug discovery [6] [7]. The incorporation of trifluorophenyl groups enhanced metabolic stability through reduced susceptibility to oxidative metabolism. The triazolopyrazine core structure provided optimal binding geometry for dipeptidyl peptidase-4 inhibition, while the primary amine functionality ensured appropriate pharmacokinetic properties for oral bioavailability.

Contemporary lead optimization strategies for nitrophenyl derivatives emphasize the strategic use of electronic effects to modulate bioactivity. The development of 3-nitrophenyl IMPDH inhibitors demonstrated how meta-nitro positioning could enhance enzyme binding through favorable π-interactions while maintaining acceptable whole-cell activity [20]. Comparative studies revealed that 3-nitrophenyl derivatives exhibited superior activity profiles compared to 2-nitrophenyl or 4-nitrophenyl analogs in this specific context.

Systematic structure-activity relationship studies have identified key principles for optimizing nitrophenyl-containing compounds. Electronic effects tuning through strategic placement of electron-withdrawing or electron-donating groups allows fine-tuning of molecular properties [29] [22]. Aromatic substitution patterns significantly influence selectivity and potency, with halogen, nitro, and methoxy groups providing complementary optimization vectors [30] [15].

The integration of computational approaches has revolutionized lead optimization strategies for β-aminoketone derivatives [13] [14]. Molecular docking studies enable prediction of binding modes and identification of favorable structural modifications before synthesis. Quantitative structure-activity relationship modeling provides statistical frameworks for understanding and predicting activity based on molecular descriptors [31] [32].